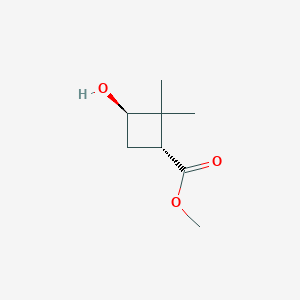

trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (1R,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBVPPWGWUOBMX-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@H]1O)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate typically involves the following steps:

Starting Material: : The synthesis begins with a suitable cyclobutane derivative.

Functionalization: : The cyclobutane ring is functionalized to introduce the hydroxyl group at the 3-position.

Esterification: : The hydroxyl group is then converted to a carboxylate ester using methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and purification systems to ensure high yield and purity. The process may also include steps to remove impurities and by-products.

Analyse Chemischer Reaktionen

trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate: undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions can convert the ester group to alcohols.

Substitution: : Nucleophilic substitution reactions can occur at the ester or hydroxyl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: : Reducing agents like lithium aluminium hydride (LiAlH_4) are often used.

Substitution: : Nucleophiles such as hydroxide ions (OH^-) or amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Ketones or carboxylic acids.

Reduction: : Alcohols.

Substitution: : Substituted esters or alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis:

trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as esterification and acylation. The unique structure allows for the formation of diverse derivatives that can be tailored for specific applications in chemical research.

2. Medicinal Chemistry:

The compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may exhibit biological activities that could be harnessed for drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for further investigation in pharmacological studies.

3. Materials Science:

In materials science, this compound can be used in the synthesis of specialty chemicals and polymers. The incorporation of this compound into polymer matrices may enhance the mechanical properties or introduce new functionalities to the materials.

The biological activity of this compound is primarily attributed to its functional groups:

- Enzyme Interaction: The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.

- Receptor Modulation: It could interact with cellular receptors, altering signaling pathways that affect cell function.

- Antimicrobial Activity: Initial studies indicate potential antimicrobial properties, which could lead to therapeutic applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Synthesis of Derivatives: Research has demonstrated the successful synthesis of various derivatives from this compound through selective reactions, showcasing its utility as a precursor in organic chemistry.

- Biological Evaluations: Investigations into its biological interactions have revealed promising results, particularly in enzyme inhibition assays where the compound showed significant activity against specific targets.

- Material Development: Studies in materials science have highlighted the incorporation of this compound into polymer systems, resulting in enhanced properties such as increased tensile strength and improved thermal stability.

Wirkmechanismus

The mechanism by which trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : Methyl (1S,3R)-3-hydroxy-2,2-dimethyl-cyclobutanecarboxylate

- CAS Registry Number : 527751-16-2

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.195 g/mol

- Key Features : A cyclobutane derivative with a hydroxyl (-OH) group at position 3, two methyl (-CH₃) groups at position 2, and a methyl ester (-COOCH₃) at position 1 in the trans configuration.

Physicochemical Properties :

- Boiling Point : 289.8 ± 35.0 °C

- Density : 1.17 ± 0.1 g/cm³

- Hydrogen Bond Donors/Acceptors: 1 (OH) / 3 (ester carbonyl and two ether oxygens)

- Polar Surface Area : 46.53 Ų (calculated) .

The trans configuration is confirmed via stereochemical descriptors (1S,3R) in its IUPAC name .

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The table below highlights key structural and functional differences between the title compound and related cyclobutane/ester derivatives:

Structural and Reactivity Insights

- Cyclobutane Ring Strain : The title compound’s cyclobutane ring introduces significant angle strain (≈90° bond angles), increasing reactivity compared to larger rings (e.g., cyclohexane in methyl cyclohexanecarboxylate) .

- Hydroxyl Group Influence: The 3-hydroxy group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like methyl 1-(methylamino)cyclobutanecarboxylate. This property may improve aqueous solubility but complicate synthetic steps (e.g., requiring hydroxyl protection) .

Analytical Characterization

- NMR Spectroscopy: The title compound’s ¹H-NMR would show distinct signals for the hydroxyl proton (~δ 2–5 ppm) and methyl ester (δ ~3.6–3.9 ppm). In contrast, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride exhibits broad singlets for ammonium protons (δ ~9–10 ppm) .

- Chromatography: The hydroxyl group increases retention time in reverse-phase LCMS compared to non-polar analogs like methyl cyclohexanecarboxylate .

Biologische Aktivität

trans-Methyl 2,2-dimethyl-3-hydroxy-cyclobutanecarboxylate is a compound that has garnered interest in various fields, particularly in agricultural chemistry and medicinal applications. Its unique structural features, including a cyclobutane ring and functional groups such as hydroxyl and ester, contribute to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 144.17 g/mol. The compound features a cyclobutane ring, which is known for its strain and reactivity, making it an interesting target for synthetic organic chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Phase Transfer Catalysis (PTC) : This method has shown good yields in constructing the cyclobutane skeleton by facilitating the ring-closure reaction of diethyl malonate with dibromo compounds derived from 1,3-diols .

- C–H Functionalization : Recent studies have explored C–H functionalization reactions as an efficient approach to synthesize cyclobutane derivatives, which could include variants of this compound .

Case Studies

A few notable studies highlight the biological relevance of similar cyclobutane derivatives:

- Integrin Antagonists : Research on cyclobutane antagonists targeting integrin receptors has demonstrated their potential in cancer therapy. These compounds exhibit significant activity against integrins involved in tumor progression and metastasis .

- Wound Healing Applications : Although not directly related to this compound, studies on drug delivery systems using cyclobutane derivatives have shown improved wound healing properties in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.